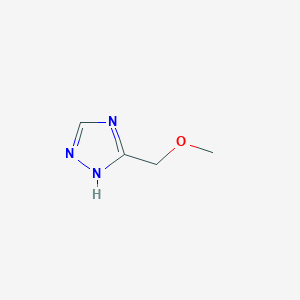

5-(methoxymethyl)-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(methoxymethyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-8-2-4-5-3-6-7-4/h3H,2H2,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXPPKJKSSLZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40613976 | |

| Record name | 5-(Methoxymethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40613976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23159-59-3 | |

| Record name | 5-(Methoxymethyl)-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23159-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Methoxymethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40613976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methoxymethyl)-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methoxymethyl 1h 1,2,4 Triazole and Its Analogues

Strategies for 1,2,4-Triazole (B32235) Ring Formation

The formation of the 1,2,4-triazole ring is the foundational step in the synthesis of the target compound and its analogues. Key strategies include classical cyclization reactions, modern multicomponent approaches, and innovative catalyzed methodologies.

Cyclization Reactions Involving Hydrazine (B178648) and Thiosemicarbazide (B42300) Derivatives

Cyclization reactions are a cornerstone of heterocyclic chemistry, and the synthesis of 1,2,4-triazoles heavily relies on these methods. The use of hydrazine and its derivatives, as well as thiosemicarbazide, are well-established routes to the 1,2,4-triazole core.

One common approach involves the reaction of hydrazines with various carbon sources. For instance, substituted 1,2,4-triazoles can be synthesized from hydrazines and formamide (B127407) under microwave irradiation without a catalyst, a method that demonstrates excellent functional-group tolerance. mdpi.com Another established method is the cyclization of 1-formyl-3-thiosemicarbazide (B1305609) in the presence of a base like sodium hydroxide (B78521). nih.gov

Thiosemicarbazide and its derivatives are particularly versatile starting materials. ujmm.org.uaorganic-chemistry.org Their reaction with compounds containing carbonyl or imine groups provides an elegant pathway to biologically active triazoles. ujmm.org.uaorganic-chemistry.org The internal nitrogen atom of the hydrazine moiety in thiosemicarbazide acts as a softer nucleophilic center compared to the terminal nitrogen. Reagents that are susceptible to nucleophilic attack at the terminal nitrogen can undergo cyclization to form 1,2,4-triazoles in high yields, often under mild conditions. ujmm.org.uaorganic-chemistry.org For example, thiosemicarbazide can be reacted with formamide and heated to produce 1,2,4-triazole-3-thione. acs.org Similarly, benzoylthiosemicarbazide can be cyclized using sodium hydroxide to yield 5-phenyl-1,2,4-triazole-3-thione. acs.org

A catalyst-free synthesis of hydrazone-substituted 1,2,4-triazoles has been developed through the ring opening and intramolecular cyclization of arylidene thiazolones with aryl or alkyl hydrazines. clockss.org This reaction proceeds by the initial attack of hydrazine on the arylidene thiazolone, leading to ring opening and subsequent intramolecular cyclization and dehydration to form the triazole ring. clockss.org

The table below summarizes representative cyclization reactions for the formation of the 1,2,4-triazole ring.

| Starting Materials | Reagents/Conditions | Product Type | Yield | Reference |

| Hydrazines, Formamide | Microwave irradiation | Substituted 1,2,4-triazoles | Good | mdpi.com |

| Thiosemicarbazide, Formamide | Heat (110-120 °C) | 1,2,4-Triazole-3-thione | 85% | acs.org |

| Benzoylthiosemicarbazide | 20% Sodium hydroxide, Heat (90-95 °C) | 5-Phenyl-1,2,4-triazole-3-thione | 84% | acs.org |

| Arylidene thiazolone, Phenyl hydrazine | Acetonitrile (B52724) | Phenyl hydrazone-substituted 1,2,4-triazole | - | clockss.org |

| 1-Formyl-3-thiosemicarbazide | Aqueous Sodium Hydroxide, Heat | 1,2,4-Triazole-3(5)-thiol | - | nih.gov |

Multicomponent Reaction Approaches for 1,2,4-Triazole Scaffolds

Multicomponent reactions (MCRs) have gained prominence in synthetic chemistry due to their efficiency in building molecular complexity in a single step. nih.gov Several MCRs have been developed for the synthesis of 1,2,4-triazole scaffolds.

One such approach involves a metal-free, base-promoted, three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones to produce hybrid molecules containing a 1,2,4-triazole ring. nih.govfrontiersin.org Another MCR for the synthesis of 1-aryl 1,2,4-triazoles directly from anilines, aminopyridines, and pyrimidines has been reported. acs.org This process is highly regioselective. acs.org

An electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate (B1210297), and alcohols can also be employed to synthesize 1,5-disubstituted and 1-aryl 1,2,4-triazoles. mdpi.com In this reaction, the alcohol serves as both the solvent and a reactant, while ammonium acetate acts as the nitrogen source. mdpi.com

The table below provides examples of multicomponent reactions for the synthesis of 1,2,4-triazoles.

| Components | Reagents/Conditions | Product Type | Yield | Reference |

| 1,3-diones, β-nitrostyrenes, Aldehyde hydrazones | Sodium carbonate | 1,2,4-Triazole-based hybrids | - | nih.govfrontiersin.org |

| Anilines, Aminopyridines, Pyrimidines | - | 1-Aryl 1,2,4-triazoles | Modest (7-37%) | acs.org |

| Aryl hydrazines, Paraformaldehyde, NH4OAc, Alcohols | Electrolysis | 1,5-Disubstituted and 1-aryl 1,2,4-triazoles | Good | mdpi.com |

Transition Metal-Catalyzed and Electrochemical Methodologies in 1,2,4-Triazole Synthesis

Modern synthetic methods, including transition metal catalysis and electrochemistry, offer efficient and environmentally friendly routes to 1,2,4-triazoles. mdpi.comchemmethod.com

Copper-catalyzed reactions are particularly prevalent. A copper(II)-catalyzed aerobic oxidative synthesis of 1,2,4-triazoles from bisarylhydrazones has been reported. mdpi.com Another copper-catalyzed method involves the reaction of nitriles with hydroxylamine (B1172632) hydrochloride, using Cu(OAc)2 as the catalyst, to form 1,2,4-triazole derivatives. nih.gov This one-pot reaction proceeds through the intermolecular addition of hydroxylamine to one nitrile to form an amidoxime, which then reacts with another nitrile in the presence of the copper catalyst, followed by intramolecular dehydration cyclization. nih.gov Furthermore, a copper-catalyzed oxidative coupling reaction under an atmosphere of air can produce 1,2,4-triazole derivatives through sequential N-C and N-N bond formation. sigmaaldrich.com

Electrochemical methods provide a green alternative for the synthesis of 1,2,4-triazoles. mdpi.com An electro-oxidative cyclization of hydrazones with benzylamines and benzamides has been developed to prepare a series of 1,2,4-triazoles in satisfactory yields. mdpi.com This method uses a simple stainless steel anode. mdpi.com Additionally, an electrochemical synthesis of 1,2,4-triazole-fused heterocycles has been achieved through a reagent-free intramolecular dehydrogenative C–N cross-coupling reaction under mild electrolytic conditions. chemmethod.comfinechem-mirea.ru

The following table highlights some transition metal-catalyzed and electrochemical methods for 1,2,4-triazole synthesis.

| Starting Materials | Catalyst/Conditions | Product Type | Yield | Reference |

| Bisarylhydrazones | Copper(II), Aerobic oxidation | 1,2,4-Triazoles | - | mdpi.com |

| Nitriles, Hydroxylamine hydrochloride | Cu(OAc)2, Cs2CO3, DMSO | 1,2,4-Triazole derivatives | Medium to high | nih.gov |

| Hydrazones, Benzylamines/Benzamides | Electrochemical oxidation, Stainless steel anode | Substituted 1,2,4-triazoles | Moderate to high | mdpi.com |

| (Hetero)aromatic aldehydes, 2-Hydrazinopyridines | Electrochemical, Metal- and oxidant-free | 1,2,4-Triazolo[4,3-a]pyridines | Good | chemmethod.comfinechem-mirea.ru |

Regioselective Functionalization of the 1,2,4-Triazole Core

Once the 1,2,4-triazole ring is formed, the introduction of specific functional groups at desired positions is a critical step in the synthesis of the target compound, 5-(methoxymethyl)-1H-1,2,4-triazole, and its analogues. This requires regioselective functionalization strategies.

Introduction of the Methoxymethyl Moiety

The synthesis of 5-alkoxy/aryloxymethyl-1,2,4-triazole-3-carboxamides has been achieved through the cyclization of acylamidrazones derived from a single precursor, β-N-tert-butyloxycarbonyl-oxalamidrazone. researchgate.net This method allows for the parallel synthesis of a library of these compounds. researchgate.net While this study focuses on carboxamides, the principle of using a precursor containing the desired side chain for cyclization is a key strategy for introducing the methoxymethyl group at the C-5 position.

Selective Substitution at Ring Positions (e.g., C-3, C-5, N-1, N-4)

The regioselective functionalization of the 1,2,4-triazole ring at its various carbon and nitrogen atoms is essential for creating a diverse range of analogues.

A practical method for synthesizing 1,5-disubstituted-1,2,4-triazoles involves the reaction of oxamide-derived amidine reagents with hydrazine hydrochloride salts. organic-chemistry.org This reaction proceeds with complete regioselectivity. organic-chemistry.org

The functionalization of the 1,2,4-triazole scaffold can also be achieved through selective metalation using sterically hindered TMP-magnesium and TMP-zinc bases (TMP = 2,2,6,6-tetramethylpiperidyl). This allows for subsequent trapping with various electrophiles to introduce substituents at specific positions.

For substitution at the C-3 position, 3-phenacylthio-5-phenyl-1,2,4-triazole can be synthesized from 5-phenyl-1,2,4-triazole-3-thione and phenacyl bromide. acs.org Similarly, 3-butylthio-5-phenyl-1,2,4-triazole can be obtained by reacting the same starting thione with butyl iodide. acs.org

N-alkylation of the triazole ring is also a common functionalization strategy. For example, treatment of 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole with ethyl bromoacetate (B1195939) leads to N-alkylation at the N-4 position.

The table below gives examples of regioselective functionalization of the 1,2,4-triazole core.

Derivatization Strategies for Expanding Structural Diversity

The functional groups of this compound provide multiple avenues for derivatization, enabling the synthesis of a wide array of structurally diverse analogues. Key strategies include the construction of fused heterocyclic systems, the introduction of bioactive fragments like amino acids, and the preparation of thio-substituted and nitrogen-enriched derivatives.

Synthesis of Fused Triazole Systems

Fusing a second ring to the 1,2,4-triazole core is a powerful strategy for generating novel chemical entities with distinct properties. Common fused systems include Current time information in Bangalore, IN.organic-chemistry.orgrsc.orgtriazolo[4,3-a]pyridines and Current time information in Bangalore, IN.organic-chemistry.orgrsc.orgtriazolo[3,4-a]phthalazines. nih.govorganic-chemistry.orgnih.gov

A prevalent method for constructing Current time information in Bangalore, IN.organic-chemistry.orgrsc.orgtriazolo[1,5-a]pyridines involves the oxidative N-N bond formation from readily available N-aryl amidines. organic-chemistry.org For instance, the reaction of N-(pyridin-2-yl)benzimidamides mediated by an oxidizing agent like (diacetoxyiodo)benzene (B116549) (PIFA) leads to intramolecular annulation, yielding the fused product in high yields and short reaction times. organic-chemistry.org To apply this to a 5-(methoxymethyl) analogue, one would start with a precursor such as N-(pyridin-2-yl)methoxyacetimidamide.

Another important fused system, the Current time information in Bangalore, IN.organic-chemistry.orgrsc.orgtriazolo[3,4-a]phthalazine scaffold, can be synthesized from 1-hydrazinophthalazine. nih.govresearchgate.net Reaction of 1-hydrazinophthalazine with a suitable carboxylic acid or its derivative, such as methoxyacetic acid, would lead to the formation of the corresponding triazolophthalazine. A series of such derivatives have been synthesized and identified as high-affinity ligands for the α2δ-1 subunit of voltage-gated calcium channels. nih.gov

Table 1: Selected Methods for Synthesis of Fused 1,2,4-Triazole Systems

| Fused System | Starting Materials | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| Current time information in Bangalore, IN.organic-chemistry.orgrsc.orgTriazolo[1,5-a]pyridines | N-(pyridin-2-yl)benzimidamides | PIFA, CH₂Cl₂, rt, 10 min | High | organic-chemistry.org |

| Current time information in Bangalore, IN.organic-chemistry.orgrsc.orgTriazolo[1,5-a]pyridines | 2-Aminopyridines, Nitriles | CuBr, Air, 120 °C | Good | organic-chemistry.org |

| Current time information in Bangalore, IN.organic-chemistry.orgrsc.orgTriazolo[3,4-a]phthalazines | 1-Hydrazinophthalazine, Carboxylic Acids | Reflux | N/A | nih.govresearchgate.net |

| Current time information in Bangalore, IN.organic-chemistry.orgrsc.orgTriazolo[4,3-a]pyridines | 2-Hydrazinopyridine, Aldehydes | Room Temperature | Good | rsc.org |

Incorporation of Amino Acid Fragments into Triazole Structures

The incorporation of amino acid fragments into heterocyclic structures is a well-established strategy in medicinal chemistry to create peptidomimetics, which mimic natural peptides but often have improved stability and bioavailability. nih.govnih.gov The 1,2,3-triazole ring, formed via "click chemistry," is a common amide bond isostere, but 1,2,4-triazoles can also be integrated into peptide-like structures. rsc.orgmonash.edursc.org

The synthesis of triazole-based peptidomimetics can be achieved by forming the triazole ring from precursors that already contain amino acid fragments. rsc.orgmonash.edu For example, a chiral α-azido acid can be coupled with a chiral propargylamine (B41283) to form a 1,2,3-triazole-containing dipeptide mimic. nih.gov A similar conceptual approach can be envisioned for 1,2,4-triazoles.

To incorporate an amino acid into a this compound structure, one could start with methoxyacetic acid hydrazide and react it with an isothiocyanate derived from an amino acid ester. Subsequent cyclization would yield a 4-(aminoacyl)-5-(methoxymethyl)-1,2,4-triazole-3-thione, which can be further modified. Alternatively, standard peptide coupling reagents can be used to link an amino acid to a functional group on a pre-formed triazole ring.

Table 2: Strategies for Synthesizing Triazole-Based Peptidomimetics

| Strategy | Key Reaction | Building Blocks | Resulting Structure | Reference |

|---|---|---|---|---|

| Backbone Integration | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | α-azido acids, α-amino alkynes | Peptide with 1,2,3-triazole replacing an amide bond | nih.govnih.gov |

| Fragment Ligation | Standard Peptide Coupling (e.g., HBTU) | Triazole with a carboxylic acid/amine, Amino acid | Amino acid attached to the triazole scaffold | rsc.org |

| Ring Formation from Fragments | Diazo transfer and Grignard reaction | Amino acids, Ethynylmagnesium chloride | Triazole-based peptidomimetic structures | rsc.org |

Preparation of Thio-substituted 1,2,4-Triazole Analogues

Thio-substituted 1,2,4-triazoles, particularly 1,2,4-triazole-3-thiones, are important synthetic intermediates and exhibit a wide range of biological activities. zsmu.edu.uamdpi.com The most common synthetic route to these compounds involves the reaction of a carboxylic acid hydrazide with an isothiocyanate, followed by base-catalyzed cyclization of the resulting acylthiosemicarbazide intermediate. jrespharm.comresearchgate.netscispace.com

To synthesize a thio-substituted analogue of this compound, one would begin with methoxyacetic acid hydrazide. Reaction with an alkyl or aryl isothiocyanate in ethanol (B145695) would yield a 1-(methoxyacetyl)-4-substituted-thiosemicarbazide. Refluxing this intermediate in an aqueous sodium hydroxide solution, followed by acidification, would induce cyclization to afford the corresponding 4-substituted-5-(methoxymethyl)-4H-1,2,4-triazole-3-thione. jrespharm.comnih.gov The resulting thione exists in tautomeric equilibrium with the thiol form and can be readily S-alkylated to produce a variety of thioether derivatives. mdpi.comresearchgate.net

Table 3: General Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones

| Step | Reagents & Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|

| 1. Thiosemicarbazide Formation | Acid hydrazide, Isothiocyanate, Ethanol, Reflux | 1-Acyl-4-substituted-thiosemicarbazide | N/A | scispace.comnih.gov |

| 2. Cyclization | 2N NaOH, Reflux, then HCl | 4,5-Disubstituted-4H-1,2,4-triazole-3-thione | Good | scispace.com |

| S-Alkylation | Triazole-thione, Alkyl halide, Base (e.g., K₂CO₃), Acetone | 3-(Alkylthio)-4,5-disubstituted-1,2,4-triazole | 96% (for an analogue) | mdpi.com |

Development of Nitrogen-Enriched Energetic Triazole Salts

1,2,4-Triazoles are foundational structures for developing nitrogen-rich energetic materials due to their high positive heats of formation and thermal stability. researchgate.netrsc.org Strategies to enhance their energetic properties often involve introducing explosophoric groups like nitro (–NO₂) or forming energetic salts. mdpi.comnih.govacs.org

The synthesis of these materials typically starts with functionalized triazoles. For example, a series of energetic polynitroaryl-1,2,4-triazoles were synthesized by first coupling haloarenes with 1,2,4-triazole, followed by nitration of the aryl ring. nih.gov Another approach involves the direct nitration of the triazole ring or its substituents. Azolyl acetic acids, for instance, can be converted into trinitromethyl azoles via nitration with a mixture of nitric and sulfuric acids. acs.org

A key strategy is the formation of energetic salts by combining a nitrogen-rich heterocyclic cation with an energetic anion (e.g., perchlorate, nitroformate, or dinitramide), or vice versa. rsc.orgacs.org For instance, energetic salts have been prepared based on cations like 3,3′-diamino-4,4′-azo-1,2,4-triazole. rsc.org Similarly, anions of nitro-substituted azoles, such as 3-nitro-1,2,4-triazolate-5-one, are used to form salts with various cations. acs.org The this compound ring could be nitrated or functionalized with amino groups to serve as a backbone for new energetic salts, with calculations used to predict their detonation properties. researchgate.netnih.gov

Table 4: Properties of Selected Nitrogen-Rich Energetic Triazole Compounds

| Compound Type | Key Feature | Decomposition Temp. (°C) | Detonation Velocity (m s⁻¹) | Reference |

|---|---|---|---|---|

| Polyamino azo-1,2,4-triazole salts | High nitrogen content, azo bridge | > 200 °C (most salts) | 8042 - 9580 | rsc.org |

| Polynitroaryl-1,2,4-triazoles | High density, multiple nitro groups | N/A | Good (calculated) | nih.gov |

| Salts of 5-amino-1H-1,2,4-triazole-3-carbohydrazide | High thermal stability | Up to 407 °C | Competitive with RDX | nih.gov |

| Triazole-triazole combination salts | High density, good thermal stability | High | Excellent (calculated) | researchgate.netrsc.org |

Optimization of Synthetic Conditions and Efficiency

Improving the efficiency, yield, and environmental footprint of synthetic routes is a constant goal in chemical research. For the synthesis of 1,2,4-triazole derivatives, the application of microwave irradiation has emerged as a significant process optimization tool.

Application of Microwave Irradiation Techniques

Microwave-assisted organic synthesis (MAOS) has become a popular method for accelerating chemical reactions. rsc.orgnih.gov The use of microwave energy can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and fewer by-products compared to conventional heating methods. nih.govstackexchange.com This efficiency is attributed to the rapid and uniform heating of the reaction mixture. nih.govstackexchange.com

The synthesis of 1,2,4-triazoles and their derivatives has been shown to benefit significantly from microwave irradiation. organic-chemistry.orgnih.gov For example, the condensation of hydrazides with other reagents to form triazoles, a key step in many of the derivatization strategies discussed, is often much faster under microwave conditions. nih.gov In one report, the synthesis of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives was completed in 10–25 minutes with a 97% yield under microwave irradiation, whereas the conventional method required 290 minutes for a 78% yield. nih.gov Similarly, a one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles was achieved in just one minute with an 85% yield using microwaves, compared to over four hours conventionally. nih.gov

These findings strongly suggest that the synthetic routes to derivatives of this compound, including the formation of fused systems, thio-analogues, and peptidomimetics, could be substantially optimized by adopting microwave-assisted protocols.

Table 5: Comparison of Conventional vs. Microwave-Assisted Synthesis for Triazole Derivatives

| Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|

| Condensation for Thione Derivative | 290 min, 78% | 10–25 min, 97% | nih.gov |

| Synthesis of Piperazine-azole-fluoroquinolone | 27 h, N/A | 30 min, 96% | nih.gov |

| One-pot Triazole Synthesis | > 4.0 h, N/A | 1 min, 85% | nih.gov |

| Synthesis of Schiff base complexes | 6–7 h, Good | 10–15 min, Good | nih.gov |

| Synthesis of Benzotriazole Amides | N/A, 65-72% | N/A, 83-93% | nih.gov |

Role of Catalyst Systems and Solvent Environments

The synthesis of this compound and its analogues is significantly influenced by the choice of catalyst systems and the solvent environment. These factors can dictate reaction pathways, yields, and the regioselectivity of the final products. Research into the synthesis of the 1,2,4-triazole scaffold has revealed a variety of effective catalytic and solvent conditions, ranging from metal-catalyzed reactions to catalyst-free and solvent-free approaches.

A prevalent method for the synthesis of 1,2,4-triazole derivatives involves the use of copper catalysts. chemicalbook.comresearchgate.net For instance, copper-catalyzed oxidative coupling reactions have been employed to construct the triazole ring. chemicalbook.com These reactions can proceed through sequential N-C and N-N bond formations. researchgate.net A typical system might involve a copper catalyst in a solvent like dimethyl sulfoxide (B87167) (DMSO) under an atmosphere of air at elevated temperatures. chemicalbook.com The base used in conjunction with the catalyst, such as potassium phosphate (B84403) (K3PO4), also plays a crucial role in the reaction's success. isres.org The versatility of copper catalysis is demonstrated by its tolerance for a wide array of functional groups, making it a valuable tool for creating diverse 1,2,4-triazole libraries. researchgate.netorganic-chemistry.org

Furthermore, the choice of metal catalyst can direct the regioselectivity of the reaction. For example, in the synthesis of disubstituted 1,2,4-triazoles, copper(II) catalysis has been shown to favor the formation of 1,5-disubstituted isomers, while silver(I) catalysis can selectively yield 1,3-disubstituted 1,2,4-triazoles. organic-chemistry.orgnih.gov This highlights the critical role of the catalyst in controlling the final molecular architecture.

Beyond copper, other metal catalysts have been utilized. Zinc acetate dihydrate (Zn(OAc)2·2H2O) has been reported as an eco-friendly and affordable catalyst for the synthesis of 5-substituted-1H-tetrazoles, a related class of azole heterocycles, suggesting its potential applicability in triazole synthesis as well. growingscience.com In some methodologies, organometallic reagents are used in continuous flow processes, which can offer advantages in terms of safety and product purity. acs.org

The solvent environment is another critical parameter that can be manipulated to optimize the synthesis of 1,2,4-triazoles. Protic ionic liquids have been explored as tunable solvent-catalyst systems. researchgate.net Common organic solvents like ethanol are frequently used, particularly in cyclization reactions of intermediates. researchgate.netfarmaciajournal.com For instance, the cyclization of thiosemicarbazides to form 1,2,4-triazole-3-thiones has been effectively carried out in aqueous ammonia (B1221849) solution under reflux. farmaciajournal.com

In a move towards greener chemistry, solvent-free conditions and microwave irradiation have been successfully applied. organic-chemistry.orgmdpi.com Microwave-assisted synthesis, often performed without a catalyst, can lead to rapid reaction times and high yields while minimizing solvent waste. researchgate.netorganic-chemistry.org Similarly, reactions on solid supports like silica (B1680970) gel under microwave irradiation provide an alternative eco-friendly route. researchgate.net In some cases, common solvents like dimethylformamide (DMF) can also act as a reactant, providing a carbon source for the final triazole ring. isres.org The choice between different solvents or the absence thereof can significantly impact the reaction's efficiency and environmental footprint.

The following tables summarize the influence of various catalyst and solvent systems on the synthesis of 1,2,4-triazole derivatives based on reported research findings.

Table 1: Influence of Catalyst Systems on 1,2,4-Triazole Synthesis

| Catalyst System | Reactants | Product Type | Key Findings | Reference(s) |

| Copper (Cu) | Organic Nitrile, Amidine | 1,2,4-Triazoles | Effective for oxidative coupling under atmospheric air. | chemicalbook.com |

| Copper (Cu) | Amidines, Trialkylamines | 1,3-disubstituted 1,2,4-triazoles | O2 as oxidant and K3PO4 as base provides significant synthetic flexibility. | isres.org |

| Copper(II) (Cu(II)) | Aryl diazonium salts, Isocyanide | 1,5-disubstituted 1,2,4-triazoles | High regioselectivity for the 1,5-isomer. | organic-chemistry.orgnih.gov |

| Silver(I) (Ag(I)) | Aryl diazonium salts, Isocyanide | 1,3-disubstituted 1,2,4-triazoles | High regioselectivity for the 1,3-isomer. | organic-chemistry.orgnih.gov |

| Zinc Acetate Dihydrate (Zn(OAc)2·2H2O) | Aldehyde, Hydroxylamine hydrochloride, Sodium azide | 5-substituted 1H-tetrazoles | Eco-friendly and affordable catalyst system. | growingscience.com |

| HClO4-SiO2 | Amidrazones, Anhydrides | 3,4,5-trisubstituted-1,2,4-triazoles | Reusable catalyst for solvent-free synthesis. | nih.govfrontiersin.org |

| Ceric Ammonium Nitrate (CAN) | Amidrazones, Benzaldehyde | 3,4,5-trisubstituted-1,2,4-triazole | Acts as both a Lewis acid and an oxidant. | nih.govfrontiersin.org |

| None (Microwave) | Hydrazines, Formamide | Substituted 1,2,4-triazoles | Mild, efficient, and catalyst-free method with excellent functional-group tolerance. | organic-chemistry.org |

Table 2: Influence of Solvent Environments on 1,2,4-Triazole Synthesis

| Solvent | Reactants | Reaction Type | Key Findings | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Organic Nitrile, Amidine | Copper-catalyzed oxidative coupling | Effective solvent for this type of reaction at elevated temperatures. | chemicalbook.com |

| Ethanol | Substituted hydrazides, Alkyl/aryl isothiocyanates | Cyclization | Common solvent for the formation of 1,2,4-triazole-5-thiones. | researchgate.net |

| Aqueous Ammonia | Thiosemicarbazides | Intramolecular cyclization | Used as a basic medium for the synthesis of 1,2,4-triazole-3-thiones. | farmaciajournal.com |

| Toluene (B28343) | Enaminonitriles, Benzohydrazides | Microwave-assisted synthesis | Dry toluene is used in microwave heating to yield 1,2,4-triazolo[1,5-a]pyridines. | mdpi.com |

| Polyethylene Glycol (PEG) | Amidrazones, Benzaldehyde | Oxidative cyclization | Used with Ceric Ammonium Nitrate for the synthesis of trisubstituted 1,2,4-triazoles. | frontiersin.org |

| Water | Not specified | General Synthesis | Humic acid has been noted for its catalytic capabilities in water-based synthesis of 5-substituted 1H-tetrazoles. | researchgate.net |

| Solvent-free | Aryl aldehydes, Acetoacetanilide, 3-amino-1,2,4-triazole | Multicomponent reaction | Maltose used as an eco-friendly catalyst in solvent-free conditions. | researchgate.net |

| Solvent-free (Microwave) | Acid hydrazide, S-methyl isothioamide hydroiodide, Ammonium acetate | Three-component condensation | Reaction on silica gel surface under microwave irradiation. | researchgate.net |

Biological Activity Profiling and Mechanistic Investigations in Vitro and Preclinical Models

Antimicrobial Efficacy Studies

The structural versatility of the 1,2,4-triazole (B32235) ring allows for the synthesis of a multitude of derivatives with significant antimicrobial properties. These compounds have been tested against a wide range of pathogenic bacteria and fungi, often demonstrating efficacy comparable or superior to existing therapeutic agents.

Derivatives of the 1,2,4-triazole core have shown significant promise as antibacterial agents, with extensive research demonstrating their activity against both Gram-positive and Gram-negative pathogens. nih.gov The strategy of hybridizing the 1,2,4-triazole moiety with other known antibacterial pharmacophores, such as fluoroquinolones, has proven particularly effective in generating potent novel compounds. sci-hub.se

Numerous studies have confirmed the efficacy of 1,2,4-triazole derivatives against various Gram-positive bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). For instance, a series of ofloxacin (B1677185) analogues incorporating a 1,2,4-triazole ring exhibited potent antibacterial properties against S. aureus, S. epidermidis, and B. subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 1 µg/mL. nih.gov

In other studies, Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated strong antibacterial activity against S. aureus. nih.gov Specifically, one derivative, 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol, showed high activity against S. aureus and S. pyogenes with MIC values of 0.264 and 0.132 mM, respectively. nih.gov Furthermore, certain clinafloxacin-triazole hybrids displayed high inhibitory efficacy against S. aureus, B. subtilis, and M. luteus, with MIC values between 0.25 and 32 µg/mL. nih.gov The introduction of a chlorine atom to the phenyl ring at the C-5 position of the triazole core in some Mannich bases was found to increase potency against a panel of Gram-positive strains, including S. aureus, MRSA, S. epidermidis, B. subtilis, B. cereus, and M. luteus. nih.gov

Efficacy of 1,2,4-Triazole Derivatives Against Gram-Positive Bacteria

| Derivative Class | Bacterial Strain | Reported MIC | Reference |

|---|---|---|---|

| Ofloxacin-1,2,4-triazole analogues | S. aureus, S. epidermis, B. subtilis | 0.25 - 1 µg/mL | nih.gov |

| Clinafloxacin-1,2,4-triazole hybrids | S. aureus, B. subtilis, M. luteus, MRSA | 0.25 - 32 µg/mL | nih.gov |

| 4-amino-5-aryl-4H-1,2,4-triazole derivatives | B. subtilis | 5 µg/mL | nih.gov |

| Schiff base of 4-amino-5-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | S. epidermidis | 9 µg/mL | nih.gov |

| Phenylpiperazine-triazole-fluoroquinolone hybrids | E. faecalis, S. aureus, B. cereus | 0.12 - 1.95 µg/mL | nih.gov |

The antibacterial spectrum of 1,2,4-triazole derivatives extends to significant Gram-negative pathogens. Hybrids combining the triazole scaffold with fluoroquinolones have shown excellent activity. Phenylpiperazine derivatives of 5-oxo- and 5-thioxo-1,2,4-triazole linked to a fluoroquinolone core were effective against E. coli, Y. pseudotuberculosis, and P. aeruginosa, with MIC values from 0.12 to 1.95 µg/mL. nih.gov Similarly, clinafloxacin-triazole hybrids were potent against E. coli, S. dysenteriae, P. aeruginosa, and B. proteus. nih.gov

Novel nalidixic acid-based 1,2,4-triazole-3-thione derivatives were screened against E. coli, K. pneumoniae, and P. aeruginosa, with some azomethine derivatives proving highly active against P. aeruginosa with an MIC of 16 µg/mL. nih.gov In another study, a 4-amino-5-aryl-4H-1,2,4-triazole derivative bearing a 4-trichloromethyl group showed high activity against E. coli and P. aeruginosa, with an MIC of 5 µg/mL. nih.gov

Efficacy of 1,2,4-Triazole Derivatives Against Gram-Negative Bacteria

| Derivative Class | Bacterial Strain | Reported MIC | Reference |

|---|---|---|---|

| Phenylpiperazine-triazole-fluoroquinolone hybrids | E. coli, Y. pseudotuberculosis, P. aeruginosa | 0.12 - 1.95 µg/mL | nih.gov |

| Clinafloxacin-1,2,4-triazole hybrids | E. coli, S. dysenteriae, P. aeruginosa | 0.25 - 32 µg/mL | nih.gov |

| Nalidixic acid-based 1,2,4-triazole-3-thiones | P. aeruginosa | 16 µg/mL | nih.gov |

| 4-amino-5-aryl-4H-1,2,4-triazole derivatives | E. coli, P. aeruginosa | 5 µg/mL | nih.gov |

| nih.govingentaconnect.comnih.govtriazolo[3,4-h] ingentaconnect.comresearchgate.netnaphthyridine-7-carboxylic acid | Clinically important Gram-negative organisms | 0.125 - 0.5 µg/mL | sci-hub.se |

While the antibacterial mechanisms of some 1,2,4-triazole derivatives are still under investigation, a significant body of evidence points towards the inhibition of bacterial DNA gyrase and topoisomerase IV as a primary mode of action, particularly for triazole-quinolone hybrids. nih.govingentaconnect.com DNA gyrase is a critical enzyme in bacteria responsible for managing DNA topology during replication, making it a well-validated drug target.

Molecular docking studies have provided insights into these interactions. It has been proposed that the 1,2,4-triazole ring can act as a bioisostere of the carboxylic acid (COOH) group found in fluoroquinolone antibiotics. nih.gov This structural mimicry allows the triazole moiety to bind effectively within the enzyme's active site. DNA-gyrase inhibition assays performed on active triazole-naphthyridinone hybrids confirmed a moderate to high inhibitory effect. nih.gov The presence of additional functional groups, such as amide and imine linkers, can introduce further binding interactions with the DNA-gyrase cleavage complex, enhancing the inhibitory potential. nih.gov The development of triazole-based compounds as novel bacterial topoisomerase inhibitors (NBTIs) represents a promising avenue for creating new antibiotics to combat antimicrobial resistance. nih.gov

The 1,2,4-triazole core is a hallmark of many clinically successful antifungal agents, including fluconazole (B54011) and itraconazole. This activity is primarily attributed to their ability to disrupt the integrity of the fungal cell membrane by inhibiting a key enzyme in the ergosterol (B1671047) biosynthesis pathway.

The principal mechanism of antifungal action for 1,2,4-triazole derivatives is the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential sterol component that maintains the fluidity, permeability, and structural integrity of the fungal cell membrane.

The nitrogen atom at position 4 (N4) of the triazole ring chelates with the heme iron atom at the active site of the CYP51 enzyme. This binding event blocks the demethylation of lanosterol, the precursor to ergosterol. The resulting depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterol precursors disrupt the proper packing of phospholipids (B1166683) in the membrane. This leads to increased membrane permeability and fragility, ultimately inhibiting fungal growth and causing cell death. This targeted mechanism provides selectivity for fungal cells over mammalian cells, as the latter use cholesterol rather than ergosterol in their membranes and possess a less susceptible form of the demethylase enzyme.

Antifungal Activity of 1,2,4-Triazole Derivatives

Targeting Fungal 14α-Demethylase (CYP51)

A primary mechanism of antifungal action for 1,2,4-triazole derivatives is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). nih.gov This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov By binding to the heme iron within the active site of CYP51, triazole compounds disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and compromising the integrity of the fungal membrane. nih.govnih.gov

Fluconazole and posaconazole (B62084) are well-known antifungal drugs that feature the 1,2,4-triazole core and operate through this mechanism. nih.gov Research into novel triazole derivatives continues to yield potent CYP51 inhibitors. For instance, certain synthesized triazoles have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.00625 to 0.05 µg/mL against a variety of Candida species and Cryptococcus neoformans. bioworld.com Molecular docking studies help in designing analogues that fit optimally into the CYP51 active site, enhancing their binding affinity and inhibitory action. researchgate.netmdpi.com The design of these new agents often involves modifying substituents on the triazole core to improve lipophilicity and interaction with the enzyme's access channel. nih.gov

Antiviral Properties of Triazole-Based Compounds

The 1,2,4-triazole scaffold is a key component in a number of antiviral agents. nuft.edu.uanih.gov Ribavirin (B1680618), a broad-spectrum antiviral drug, is a notable example, demonstrating activity against both RNA and DNA viruses. nih.govmdpi.com The antiviral mechanism of triazole derivatives can be diverse; for example, ribavirin is thought to act as a purine (B94841) nucleoside mimic, interfering with viral nucleic acid synthesis. nih.gov

Research has shown that various 1,2,4-triazole derivatives exhibit antiviral potential against a range of viruses, including influenza, herpes simplex virus (HSV), human immunodeficiency virus (HIV), and coronaviruses. nih.govnih.gov For example, some 1,2,4-triazole-3-thione derivatives have shown promise as inhibitors of HIV-1 non-nucleoside reverse transcriptase (NNRTI). nih.gov Other studies have focused on developing inhibitors for viral enzymes like the MERS coronavirus helicase. nih.gov However, not all derivatives show broad-spectrum activity; in one study, a series of synthesized 1,2,4-triazole derivatives showed no significant in vitro activity against HIV-1, HIV-2, HSV, or several other viruses, highlighting the importance of specific structural features for antiviral efficacy. researchgate.netnih.gov

Antineoplastic and Cytotoxic Research

The anticancer potential of 1,2,4-triazole derivatives is an area of intense investigation, with many compounds demonstrating significant cytotoxic effects against various cancer cell lines. researchgate.netontosight.ai

In Vitro Cytotoxicity Assessments Against Various Cancer Cell Lines

Numerous studies have synthesized and evaluated 1,2,4-triazole derivatives for their ability to inhibit the proliferation of cancer cells. These compounds have been tested against a wide panel of human cancer cell lines, including those from breast (MCF-7), lung (A549), cervical (HeLa), and colon (HT-29) cancers. mdpi.comnih.gov The cytotoxic activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), with several derivatives showing potency in the low micromolar and even nanomolar ranges. rsc.orgnih.gov For example, certain indole-1,2,4-triazole hybrids have exhibited IC₅₀ values as low as 0.15 µM against HeLa cells. nih.govresearchgate.net

Table 1: In Vitro Cytotoxicity of Selected 1,2,4-Triazole Derivatives

| Compound Type | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| Betulin-1,2,4-triazole derivative (Bet-TZ1) | A375 (Melanoma) | 22.41 | mdpi.com |

| Betulin-1,2,4-triazole derivative (Bet-TZ1) | MCF-7 (Breast) | 36.92 | mdpi.com |

| Betulin-1,2,4-triazole derivative (Bet-TZ1) | HT-29 (Colorectal) | 46.92 | mdpi.com |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (10d) | HeLa (Cervical) | 9.8 | nih.gov |

| Indole-1,2,4-triazole derivative (12) | HeLa (Cervical) | 0.15 | nih.gov |

| Indole-1,2,4-triazole derivative (12) | HepG2 (Liver) | 0.23 | nih.gov |

| Indole-1,2,4-triazole derivative (12) | A549 (Lung) | 0.30 | nih.gov |

| Indole-1,2,4-triazole derivative (12) | MCF-7 (Breast) | 0.38 | nih.gov |

This table is for illustrative purposes and shows data for various 1,2,4-triazole derivatives, not specifically 5-(methoxymethyl)-1H-1,2,4-triazole.

Modulation of Cell Cycle Progression and Induction of Apoptosis

A key mechanism behind the anticancer activity of 1,2,4-triazoles is their ability to interfere with the cell cycle and trigger programmed cell death (apoptosis). nih.gov Flow cytometry analyses have shown that various triazole derivatives can cause cell cycle arrest, often at the G2/M or G1 phase. rsc.orgnih.govsciprofiles.com This disruption of normal cell division prevents the proliferation of cancer cells.

Following cell cycle arrest, these compounds can induce apoptosis. mdpi.comnih.gov Mechanistic studies have revealed that this is achieved by modulating the expression of key apoptosis-related proteins. nih.gov For instance, treatment with certain triazole derivatives has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the levels of anti-apoptotic proteins such as Bcl-2. nih.gov Furthermore, the activation of caspases, which are critical executioners of apoptosis, has been observed. mdpi.comnih.gov

Inhibition of Specific Molecular Targets (e.g., EGFR Tyrosine Kinase, Tubulin Polymerization)

To achieve more targeted cancer therapy, researchers have designed 1,2,4-triazole derivatives to inhibit specific molecular targets that are crucial for tumor growth and survival.

EGFR Tyrosine Kinase: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactivated, can drive tumor cell proliferation. nih.govbohrium.com Several 1,2,4-triazole hybrids have been developed as EGFR inhibitors. nih.govresearchgate.net Some of these compounds have demonstrated potent inhibition of the EGFR enzyme, with IC₅₀ values in the low micromolar range, and have been shown to halt the cell cycle in EGFR-dependent cancer cells. bohrium.comnih.gov

Tubulin Polymerization: Microtubules, which are polymers of tubulin, are essential for forming the mitotic spindle during cell division. nih.govmdpi.com Compounds that interfere with tubulin polymerization are effective anticancer agents. A number of 1,2,4-triazole derivatives have been identified as potent tubulin polymerization inhibitors. rsc.orgnih.gov They often act by binding to the colchicine (B1669291) site on tubulin, preventing its assembly into microtubules, which leads to mitotic arrest and subsequent apoptosis. rsc.orgnih.govnih.gov

Table 2: Inhibition of Molecular Targets by Selected 1,2,4-Triazole Derivatives

| Compound Type | Target | IC₅₀ (µM) | Source |

|---|---|---|---|

| 1,2,4-Triazole derivative (8c) | EGFR | 3.6 | nih.gov |

| 1,3,4-Oxadiazole/1,2,3-Triazole Hybrid (19) | EGFR | 0.313 | bohrium.com |

| Indole-1,2,4-triazole derivative (12) | Tubulin Polymerization | 2.1 | nih.gov |

| Indole-1,2,4-triazole derivative (9p) | Tubulin Polymerization | 8.3 | rsc.org |

| Indole/1,2,4-triazole hybrid (7i) | Tubulin Polymerization | 3.03 | mdpi.com |

This table is for illustrative purposes and shows data for various triazole derivatives, not specifically this compound.

Other Pharmacological Activities Under Investigation

The structural versatility of the 1,2,4-triazole nucleus has led to its investigation for a wide array of other pharmacological activities. bohrium.com Studies have reported that derivatives of this scaffold possess anti-inflammatory, anticonvulsant, analgesic, and anti-tubercular properties. bohrium.comnih.gov For example, certain Schiff base derivatives of 1,2,4-triazole-5-thiones have been identified as potent anti-inflammatory and antioxidant agents. nih.gov Additionally, other triazole derivatives have been evaluated for their anticonvulsant activity. nih.gov These diverse biological activities underscore the importance of the 1,2,4-triazole scaffold as a privileged structure in the development of new therapeutic agents. bohrium.comzsmu.edu.ua

Anti-inflammatory and Analgesic Potential

Derivatives of the 1,2,4-triazole nucleus have demonstrated significant anti-inflammatory and analgesic properties in various preclinical studies. These compounds are often investigated for their ability to mitigate inflammation in models such as carrageenan-induced paw edema in rats. For instance, certain 1,2,4-triazole derivatives have shown anti-inflammatory effects comparable to standard drugs like indomethacin (B1671933) and ibuprofen. mdpi.comnih.gov The analgesic effects are frequently assessed using methods like the acetic acid-induced writhing test and the hot plate method in mice, where some derivatives have exhibited superior pain-relieving potential. nih.gov

The mechanism behind these activities is often linked to the inhibition of key inflammatory mediators. Molecular docking studies have suggested that some 1,2,4-triazole derivatives can bind to the active site of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Table 1: Selected 1,2,4-Triazole Derivatives with Anti-inflammatory and Analgesic Activity

| Compound/Derivative | Model/Test | Observed Effect | Reference |

| 1,2,4-Triazole derivatives | Carrageenan-induced rat paw edema | Activity similar to indomethacin | mdpi.com |

| 1,2,4-Triazole derivatives | Xylene-induced ear edema | Effectiveness comparable to celecoxib | mdpi.com |

| 1,2,4-Triazole derivatives | Acetic acid-induced writhing method | Superior analgesic potential | nih.gov |

| 1,2,4-Triazole derivatives | Hot plate method | Significant analgesic potential | nih.gov |

| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl) ethanol (B145695) | Carrageenan-induced paw edema | 91% inhibition of edema | nih.gov |

| (S)-1-(6-Phenyl-7H- mdpi.comnih.govscialert.nettriazolo[3,4-b] mdpi.comscialert.netnih.govthiadiazin-3-yl)ethanol | Carrageenan-induced paw edema | 81% inhibition of edema (equipotent to ibuprofen) | nih.gov |

Anticonvulsant and Antiepileptic Research

The 1,2,4-triazole scaffold is a recognized pharmacophore in the development of anticonvulsant agents, with established drugs like Triazolam and Alprazolam containing this moiety. nih.gov Research into novel 1,2,4-triazole derivatives continues to yield compounds with promising anticonvulsant activity and potentially lower neurotoxicity. nih.govzsmu.edu.ua

Preclinical models, such as the maximal electroshock (MES) test and the 6Hz seizure test in mice, are standard for evaluating anticonvulsant efficacy. unifi.itmdpi.com Studies have shown that certain 4,5-disubstituted-1,2,4-triazole-3-thione derivatives exhibit potent activity in these models, sometimes surpassing the efficacy of established antiepileptic drugs like valproic acid. unifi.itnih.gov The mechanism of action for some of these derivatives is believed to involve the modulation of voltage-gated sodium channels. mdpi.com

Table 2: Anticonvulsant Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative | Model/Test | Observed Effect | Reference |

| 4,5-disubstituted-1,2,4-triazole-3-thione derivatives | 6Hz test in mice | 2-3 times more potent than valproic acid | nih.gov |

| 4-alkyl-5-aryl-1,2,4-triazole-3-thiones | MES and 6Hz tests in mice | Significant anticonvulsant activity | mdpi.com |

| S-derivatives of 5-(furan-2-yl)-4R1-1,2,4-triazol-3-thiones | Corazole model of seizures in rats | Exceeded the effectiveness of phenobarbital | zsmu.edu.ua |

Antioxidant Activity Evaluations

The overproduction of free radicals contributes to oxidative stress, a factor implicated in numerous diseases. nih.gov Synthetic antioxidants, including derivatives of 1,2,4-triazole, are of significant interest for their potential to counteract this damage. nih.govresearchgate.net The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. nih.govchemrxiv.org

Numerous studies have reported the antioxidant potential of various substituted 1,2,4-triazoles and related heterocyclic systems. nih.govchemrxiv.orgepstem.net For instance, certain 3-alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones have demonstrated moderate radical scavenging activity. nih.gov The presence of specific functional groups on the triazole ring can significantly influence the antioxidant properties. researchgate.net

Table 3: Antioxidant Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative | Assay | Observed Effect | Reference |

| 3-substituted 1,2,4-triazo-5-thione Schiff's bases | Hydrogen peroxide scavenging method | Significant antioxidant activity (IC50 values between 20 to 60μg/ml) | researchgate.net |

| 3-alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones | DPPH radical scavenging assay | Moderate radical scavenging activity | nih.gov |

| Thiazole and pyrazolo[5,1-c] mdpi.comnih.govscialert.nettriazole derivatives | DPPH free radical scavenging assay | All investigated substances demonstrated antioxidant activity | chemrxiv.org |

Enzyme Inhibition Studies

The 1,2,4-triazole scaffold has been a foundation for designing inhibitors of various enzymes implicated in disease pathogenesis.

Xanthine Oxidoreductase (XO): This enzyme plays a crucial role in purine metabolism and its overactivity can lead to hyperuricemia and gout. A series of 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives have been synthesized and evaluated as XO inhibitors, with some compounds showing significant inhibitory potential. nih.gov Molecular modeling studies have helped in understanding the interactions between these inhibitors and the XO binding pocket. nih.gov Another study on 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives also identified potent XO inhibitors. nih.gov

Cyclooxygenase-2 (COX-2): As a key enzyme in the inflammatory pathway, COX-2 is a major target for anti-inflammatory drugs. Some 1,2,4-triazole derivatives have shown inhibitory activity against COX-2, which contributes to their anti-inflammatory effects. mdpi.com

Indoleamine 2,3-dioxygenase 1 (IDO1): While specific studies on this compound and IDO1 inhibition are not prevalent in the provided context, the broader class of triazoles is explored for various enzyme inhibitions.

Other Enzymes: Research has also explored 1,2,4-triazole derivatives as inhibitors of other enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, which are relevant to Alzheimer's disease and diabetes. nih.gov

Table 4: Enzyme Inhibition by Selected 1,2,4-Triazole Derivatives

| Enzyme Target | Derivative Class | Key Finding | Reference |

| Xanthine Oxidoreductase | 5-benzyl-3-pyridyl-1H-1,2,4-triazoles | Compound 1h identified with an IC50 value of 0.16 μM. | nih.gov |

| Xanthine Oxidoreductase | 4-(phenoxymethyl)-1H-1,2,3-triazoles | Compound 9m emerged as a potent XO inhibitor (IC50 = 0.70 μM). | nih.gov |

| COX-2 | 1,2,4-Triazole derivatives | Inhibitory activities similar to reference drugs. | mdpi.com |

| Acetylcholinesterase (AChE) | Azinane triazole-based derivatives | Methyl phenyl-substituted derivatives showed potent inhibition. | nih.gov |

| α-Glucosidase | Azinane triazole-based derivatives | Methyl phenyl-substituted derivatives showed potent inhibition. | nih.gov |

Modulation of G-protein Coupled Receptors (e.g., GPR88)

G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that are crucial for signal transduction and are major drug targets. nih.gov The orphan receptor GPR88, predominantly expressed in the striatum, is of particular interest for its role in neuropsychiatric disorders. nih.govnih.gov

Recent research has revealed that GPR88 can modulate the signaling of other GPCRs, including opioid receptors. nih.govsemanticscholar.orgelifesciences.org Studies have shown that GPR88 can physically interact with opioid receptors and inhibit their signaling pathways. nih.govsemanticscholar.org This suggests a potential "buffering" role for GPR88 on GPCR signaling, which has significant implications for understanding striatal function and developing novel therapeutics. semanticscholar.orgelifesciences.orgresearchgate.net While direct modulation of GPR88 by this compound is not explicitly detailed, the broader investigation of GPCR modulators often involves screening diverse chemical libraries that could include such scaffolds.

Antinematode Properties

The search for new nematicidal agents is crucial for agriculture and veterinary medicine. A study investigating the potential of 1,2,4-triazole derivatives against the pine wood nematode, Bursaphelenchus xylophilus, revealed promising results. scialert.net This was the first report of antinematode activity for this class of compounds. The study found that the efficacy of the derivatives was influenced by the substitution pattern on the phenyl ring, with some compounds achieving 100% mortality at a concentration of 500 μM. scialert.net

Table 5: Nematocidal Activity of 1,2,4-Triazole Derivatives against B. xylophilus

| Compound Type | Concentration | Mortality Rate | Key Finding | Reference |

| Monosubstituted phenyl ring derivatives | 500 μM | Up to 100% | Displayed better nematocidal activity. | scialert.net |

| Unsubstituted or di-substituted phenyl ring derivatives | 500 μM | Lower than monosubstituted forms | Weaker nematocidal activity. | scialert.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Structural Modifications on Biological Potency and Selectivity

The biological profile of derivatives based on the 5-(methoxymethyl)-1H-1,2,4-triazole core is intricately linked to the nature and position of various substituents. Alterations to the methoxymethyl group, as well as the introduction of diverse aromatic and heterocyclic moieties, can profoundly influence the resulting pharmacological effects.

Role of the Methoxymethyl Moiety in Pharmacological Profiles

While direct studies on the 5-methoxymethyl group are specific, research on analogous 5-alkoxymethyl and 5-hydroxyethoxymethyl derivatives of 1,2,4-triazoles provides valuable insights into its likely role. The presence of an oxygen-containing side chain at the 5-position of the triazole ring is a recurring motif in compounds with significant biological activity.

For instance, in analogues of the antiviral drug ribavirin (B1680618), a 1-(β-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide, the presence of a hydroxyethoxymethyl fragment has been noted as important for retaining antiviral activity. mdpi.com This suggests that the ether oxygen of the methoxymethyl group in this compound could act as a hydrogen bond acceptor, facilitating interactions with biological targets. Furthermore, studies on 5-n-decyloxymethyl derivatives of 1,2,4-triazole-3-carboxamide have demonstrated that a longer alkoxymethyl chain can induce leukemia cell death at low micromolar concentrations. This indicates that the lipophilicity and length of the C5-substituent are critical determinants of cytotoxic activity. The methoxymethyl group, therefore, likely contributes to the compound's solubility, and its potential for hydrogen bonding and steric interactions within a target's active site.

Effects of Aromatic and Heterocyclic Substituents on Activity

The introduction of aromatic and heterocyclic rings to the 1,2,4-triazole (B32235) nucleus is a common strategy to modulate biological activity. The electronic properties and substitution patterns of these rings play a crucial role in the potency and selectivity of the resulting compounds.

Generally, for 1,2,4-triazole derivatives, the presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), on an attached aromatic ring can enhance antimicrobial and antitumor activities. mdpi.com Conversely, the incorporation of electron-withdrawing groups like nitro (-NO2) and halogens (-Cl, -Br, -F) can also lead to significant biological effects, including antibacterial and antifungal action. mdpi.comnih.gov The specific position of these substituents (ortho, meta, or para) on the aromatic ring can also dramatically alter the activity profile. For example, in a series of 1,2,4-triazole derivatives, a tri-methoxy substitution on a phenyl ring enhanced antibacterial activity, while a p-nitro substitution improved antifungal activity. nih.gov

The nature of the heterocyclic ring itself is also a key determinant. For example, the incorporation of a furan ring has been explored in various 1,2,4-triazole derivatives, although in some cases it resulted in poor activity against certain bacterial strains. mdpi.com In contrast, linking a thiophene ring bearing a nitro substituent to the N-4 position of a 1,2,4-triazole resulted in high inhibitory activity against a range of bacteria. mdpi.com These findings underscore the importance of the electronic and steric properties of the appended ring system in defining the pharmacological outcome.

| Substituent Type | Position | Effect on Biological Activity | Example Activity |

|---|---|---|---|

| Electron-donating (e.g., -OH, -OCH3) | Aromatic Ring | Enhancement | Antimicrobial, Antitumor mdpi.comnih.gov |

| Electron-withdrawing (e.g., -NO2, Halogens) | Aromatic Ring | Enhancement | Antibacterial, Antifungal mdpi.comnih.gov |

| Unsubstituted Phenyl | - | Variable/Poor | Antibacterial mdpi.com |

| Substituted Thiophene | N-4 Position | Enhancement | Antibacterial mdpi.com |

| Dihalobenzyl Groups | - | Increased Efficacy | Antibacterial, Antifungal nih.gov |

Influence of Tautomerism (e.g., Thione/Thiol) on Biological Response

For derivatives of this compound that incorporate a thione group, typically at the 3-position, the phenomenon of thione-thiol tautomerism is of critical importance. These compounds can exist in two interconverting forms: the thione (-C=S) form and the thiol (-SH) form. This tautomeric equilibrium can be influenced by factors such as the solvent, pH, and the electronic nature of other substituents on the triazole ring.

The two tautomers possess different physicochemical properties, including acidity, lipophilicity, and hydrogen bonding capacity. oup.com Consequently, they exhibit different affinities for biological targets like enzymes and receptors. oup.com It is often the case that one tautomer is significantly more biologically active than the other. oup.com Spectroscopic studies have shown that for many 1,2,4-triazole-3-thiones, the thione form is predominant in the solid state and in neutral solutions. oup.com The ability of a molecule to exist in a specific tautomeric form can be crucial for its mechanism of action, which may involve processes like proton transfer or specific hydrogen bonding interactions within a biological system. oup.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. proquest.com While specific QSAR models for this compound are not extensively documented, numerous studies on broader classes of 1,2,4-triazole derivatives have identified key molecular descriptors that govern their activities.

These studies often employ various statistical methods, such as Multiple Linear Regression (MLR) and k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), to build predictive models. proquest.comresearchgate.net The descriptors found to be significant in these models provide insights into the structural requirements for a particular biological response.

Commonly identified important descriptors in QSAR studies of 1,2,4-triazoles include:

Electronic Descriptors: These relate to the distribution of electrons in the molecule. Examples include electrostatic potential, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These are often crucial for understanding how the molecule interacts with polar residues in a target protein. proquest.com

Steric Descriptors: These describe the size and shape of the molecule. Parameters like molecular weight, volume, and surface area, as well as specific steric field values from 3D-QSAR, can indicate whether bulky or compact substituents are favorable for activity. researchgate.net

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, such as the Wiener Index, which relates to molecular branching. proquest.com

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is critical for its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

For instance, a QSAR study on the anticancer activity of 1,2,4-triazole derivatives revealed that electrostatic and distance-based descriptors were influential. proquest.com Another 3D-QSAR study highlighted the importance of both steric and electrostatic fields at specific points around the molecular scaffold for anticancer activity. researchgate.net These general findings suggest that for derivatives of this compound, a careful balance of electronic, steric, and hydrophobic properties is necessary to optimize biological activity.

| Descriptor Class | Examples | Relevance to Biological Activity |

|---|---|---|

| Electronic | Electrostatic Potential, Dipole Moment, HOMO/LUMO Energies | Governs electrostatic and orbital interactions with the target. proquest.com |

| Steric | Molecular Volume, Surface Area, Steric Fields | Determines the fit of the molecule into the binding site. researchgate.net |

| Topological | Wiener Index | Relates to molecular size and branching. proquest.com |

| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions. |

Molecular Recognition and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. ijcrcps.com This analysis provides critical insights into the molecular recognition process and the specific interactions that stabilize the ligand-target complex. For 1,2,4-triazole derivatives, molecular docking studies have been instrumental in elucidating their mechanisms of action against various biological targets.

A key interaction for many biologically active 1,2,4-triazole compounds is the coordination of one of the ring's nitrogen atoms with a metal ion in the active site of an enzyme. proquest.com For example, in aromatase inhibitors like letrozole and anastrozole, a nitrogen atom of the triazole ring coordinates with the heme iron atom of the cytochrome P450 enzyme, leading to its inhibition. ijcrcps.com

Docking studies on various 1,2,4-triazole derivatives have also revealed the importance of other non-covalent interactions:

Hydrogen Bonding: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while N-H protons can act as donors. Substituents with hydrogen bonding capabilities, such as the ether oxygen in the methoxymethyl group, can also form crucial hydrogen bonds with amino acid residues in the binding pocket. rsc.org

Hydrophobic Interactions: Aromatic and alkyl substituents on the triazole core often engage in hydrophobic interactions with nonpolar residues of the target protein, contributing significantly to binding affinity.

π-π Stacking: When aromatic or heteroaromatic rings are present as substituents, they can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the active site. rsc.org

For example, molecular docking of novel bis-1,2,4-triazole compounds into the active site of thymidine phosphorylase revealed interactions with nine different amino acids, highlighting the complex binding mode. nih.gov Similarly, docking of antifungal triazole derivatives into the active site of sterol demethylase (CYP51) showed that binding is stabilized by a combination of coordination with the heme iron, hydrogen bonding, and stacking interactions. rsc.org These studies collectively indicate that the this compound scaffold has the potential to form multiple, stabilizing interactions with a variety of biological targets, driven by the electronic and steric properties of the triazole ring and its substituents.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model molecular behavior. Methods like Density Functional Theory (DFT) are instrumental in elucidating the fundamental electronic characteristics and reactivity patterns of 1,2,4-triazole (B32235) systems.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like substituted 1,2,4-triazoles to predict their geometry, electronic properties, and reactivity. DFT calculations, often using basis sets like 6-311G(d,p) or 6-311++G(d,p), allow for the optimization of the molecule's geometry to its lowest energy state. researchgate.nettpcj.org

For the 1,2,4-triazole ring, DFT studies help in determining bond lengths, bond angles, and dihedral angles. rsc.org These calculations can confirm the planarity of the triazole ring and the orientation of substituents, such as the methoxymethyl group at the C5 position. The electronic structure analysis reveals the distribution of electron density, which is crucial for understanding the molecule's chemical behavior. Reactivity descriptors, derived from DFT, can identify the most probable sites for electrophilic or nucleophilic attack, providing a theoretical basis for the molecule's chemical interactions. nih.govresearchgate.net For instance, studies on similar triazole-thione compounds have used DFT to optimize atomic positions and calculate bond parameters, finding good agreement with experimental X-ray diffraction data. rsc.org

| Parameter | Typical Calculated Value | Method/Basis Set |

|---|---|---|

| C3-N4 Bond Length | 1.32 Å | B3LYP/6-311G(d,p) |

| N1-N2 Bond Length | 1.36 Å | B3LYP/6-311G(d,p) |

| C5-N1 Bond Length | 1.37 Å | B3LYP/6-311G(d,p) |

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO/LUMO)

Molecular Electrostatic Potential (MEP) maps are valuable tools derived from quantum chemical calculations that illustrate the charge distribution across a molecule. For a 1,2,4-triazole derivative, the MEP map identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). The nitrogen atoms of the triazole ring are generally electron-rich centers, making them susceptible to electrophilic attack and capable of coordinating with metal ions or forming hydrogen bonds. researchgate.netresearchgate.net The hydrogen atom on the N1 position, conversely, represents a region of positive potential.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity and electronic transitions. mdpi.comdergipark.org.tr

HOMO represents the ability to donate an electron. For triazole systems, the HOMO is often localized on the heterocyclic ring and its substituents.

LUMO represents the ability to accept an electron. The LUMO's location indicates sites prone to nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. dergipark.org.trresearchgate.net DFT calculations are routinely used to compute the energies and visualize the spatial distribution of these orbitals. researchgate.net

A key characteristic of N-unsubstituted 1,2,4-triazoles is their ability to exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the ring. For a C5-substituted 1,2,4-triazole like 5-(methoxymethyl)-1H-1,2,4-triazole, two primary tautomers are possible: the 1H- and 2H-forms, with the 4H-form being less common due to symmetry considerations in substituted analogs. researchgate.netncl.res.in

Theoretical modeling, particularly using quantum chemical methods, is essential for predicting the relative stabilities of these tautomers in both the gas phase and in solution. researchgate.netacs.org By calculating the Gibbs free energy of each tautomer, researchers can determine the equilibrium constant and predict the predominant form under specific conditions. researchgate.net Studies on various 1,2,4-triazole derivatives have shown that the relative stability of tautomers can be significantly influenced by the nature of the substituent and the polarity of the solvent. researchgate.netresearcher.life For many 3,5-disubstituted 1,2,4-triazoles, the 1H-tautomer is often found to be the most stable form. researchgate.net

Table 2: Illustrative Relative Energies of 1,2,4-Triazole Tautomers (Note: This is a generalized representation. The actual energy differences for this compound would require specific calculations.)

| Tautomer | Relative Energy (Gas Phase) | Relative Energy (Aqueous Solution) |

|---|---|---|

| 1H-1,2,4-triazole | 0.0 kcal/mol (Reference) | 0.0 kcal/mol (Reference) |

| 2H-1,2,4-triazole | Typically higher energy | Energy difference may change |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide crucial insights into its conformational landscape. researchgate.net The methoxymethyl side chain can rotate, leading to different spatial arrangements (conformers). MD simulations can explore these conformations and determine their relative stabilities and the energy barriers between them. nih.govnih.gov

In the context of drug design, MD simulations are invaluable for studying ligand-binding dynamics. semanticscholar.orgfrontiersin.org After an initial binding pose is predicted by molecular docking, an MD simulation is often run on the ligand-protein complex. nih.govresearchgate.net This allows researchers to:

Assess the stability of the binding pose over time (e.g., over nanoseconds). rsc.org

Observe how the ligand and the protein's active site residues adjust to each other.

Analyze the dynamic network of interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.com

Calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. frontiersin.org

Studies on other triazole-based inhibitors have used MD simulations to confirm the stability of their interactions within the active sites of enzymes like aromatase and carbonic anhydrase. nih.govrsc.org

Molecular Docking and Target Prediction Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netnih.gov This method is central to structure-based drug design. For this compound, docking would be used to screen potential protein targets and hypothesize its mechanism of action. The process involves placing the 3D structure of the triazole into the binding site of a target protein and using a scoring function to estimate the strength of the interaction. nih.govresearchgate.net

Target prediction methodologies often use reverse docking, where the molecule is docked against a large library of known protein structures to identify potential biological targets.

The primary outputs of a molecular docking simulation are the binding mode and the binding affinity.

Binding Mode: This refers to the specific orientation and conformation of the ligand within the protein's active site. It details the key interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, between the ligand and amino acid residues. nih.govresearchgate.net For example, the nitrogen atoms of the triazole ring are known to act as hydrogen bond acceptors or to coordinate with metal ions (e.g., the iron in a heme group) in many enzyme active sites. nih.govresearchgate.net

Binding Affinity: This is a numerical score, typically expressed in units of energy (e.g., kcal/mol), that estimates the strength of the ligand-receptor interaction. rsc.org A lower (more negative) binding energy generally indicates a more favorable and stable interaction. frontiersin.org

Docking studies on various triazole derivatives have successfully predicted their binding to targets like carbonic anhydrase IX and CYP51, with results often validated by subsequent experimental assays and more extensive MD simulations. frontiersin.orgrsc.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Carbon Disulfide |

| Hydrazine (B178648) Hydrate |

Identification of Probable Macromolecular Targets

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov This method allows for the identification of potential macromolecular targets for a given compound by simulating the interaction at a molecular level. For a compound like this compound, a virtual screening campaign would typically be performed against a library of known protein structures, particularly those implicated in disease pathways where triazole derivatives have shown promise, such as in cancer or infectious diseases. nih.govcal-tek.eu

The process involves: